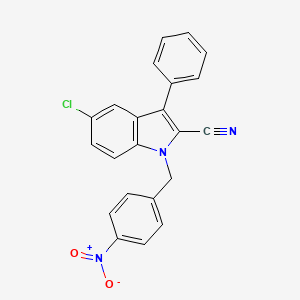
N1-cycloheptyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-cycloheptyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, also known as JNJ-40411813, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of oxalamides and has shown potential in the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N1-cycloheptyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is not fully understood. However, it is believed to act as a modulator of several neurotransmitter systems, including serotonin, dopamine, and norepinephrine. The compound has been shown to bind to these receptors and modulate their activity, leading to changes in neuronal signaling and behavior.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine. The compound has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been shown to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N1-cycloheptyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it an interesting target for research. The compound has also shown potential as a drug candidate for the treatment of various diseases. However, there are also limitations to using this compound in lab experiments. The compound has not been extensively studied, and its mechanism of action is not fully understood. Additionally, the compound may have off-target effects that could complicate interpretation of results.
Orientations Futures
There are several future directions for research on N1-cycloheptyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide. One area of research could be to further investigate its mechanism of action and its effects on neurotransmitter systems. Another area of research could be to evaluate its potential as a drug candidate for the treatment of various diseases, including depression, anxiety, and schizophrenia. Additionally, the compound could be evaluated for its potential as a cognitive enhancer or neuroprotective agent. Overall, this compound has shown promise as a novel compound for scientific research, and further studies are needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of N1-cycloheptyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide involves several steps. The first step is the reaction of 2-fluorobenzylamine with cycloheptyl isocyanate to form N1-cycloheptyl-N2-(2-(4-fluorobenzyl)amino)ethyl)urea. This intermediate is then reacted with ethyl oxalyl chloride to obtain the final product, this compound. The synthesis method has been optimized to ensure high yield and purity of the compound.
Applications De Recherche Scientifique
N1-cycloheptyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide has been used in scientific research to investigate its potential as a drug candidate for the treatment of various diseases. It has been shown to have activity against several targets, including serotonin receptors, dopamine receptors, and adrenergic receptors. The compound has also been evaluated for its potential as an antidepressant, anxiolytic, and antipsychotic agent.
Propriétés
IUPAC Name |
N'-cycloheptyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31FN4O2/c22-18-9-5-6-10-19(18)26-15-13-25(14-16-26)12-11-23-20(27)21(28)24-17-7-3-1-2-4-8-17/h5-6,9-10,17H,1-4,7-8,11-16H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJXUESXBPNONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2546853.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2546855.png)






![2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2546865.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2546867.png)



![4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2546876.png)